5-Methoxy-1,3-benzoxazole
Overview
Description
5-Methoxy-1,3-benzoxazole is a chemical compound with the molecular weight of 149.15 . It is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The IUPAC name of 5-Methoxy-1,3-benzoxazole is 1,3-benzoxazol-5-yl methyl ether . The InChI code is 1S/C8H7NO2/c1-10-6-2-3-8-7 (4-6)9-5-11-8/h2-5H,1H3 and the InChI key is IQQKXTVYGHYXFX-UHFFFAOYSA-N .Chemical Reactions Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield depending on substitution .Physical And Chemical Properties Analysis
5-Methoxy-1,3-benzoxazole is a powder with a melting point of 49-52°C .Scientific Research Applications
Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . Here are some fields where benzoxazole derivatives have been applied:
-
Antibacterial and Antifungal Applications
- Benzoxazole derivatives have shown promising results in antimicrobial activity against various bacterial and fungal strains .
- The methods of application typically involve in vitro testing of the compounds against various microbial strains .
- The outcomes often include the determination of minimum inhibitory concentration (MIC) values, which provide a measure of the effectiveness of the compounds .
-
Anticancer Applications
- Benzoxazole derivatives have been evaluated for their anticancer activity against various human cancer cell lines .
- The methods of application typically involve in vitro testing of the compounds against various cancer cell lines .
- The outcomes often include the determination of IC50 values, which provide a measure of the effectiveness of the compounds .
-
Anti-inflammatory Applications
-
Antiviral Applications
-
Neurological Applications
-
Cardiovascular Applications
-
Antimycobacterial Applications
-
Antihistamine Applications
-
Antiparkinson Applications
-
Inhibition of Hepatitis C Virus
-
5-HT3 Antagonistic Effect
-
Melatonin Receptor Antagonism
-
Amyloidogenesis Inhibition
-
Rho-Kinase Inhibition
-
Optical Brighteners in Laundry Detergents
-
Non-Steroidal Anti-Inflammatory Drug
-
Antibiotics
-
Muscle-Relaxant
Safety And Hazards
The safety information for 5-Methoxy-1,3-benzoxazole includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-methoxy-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKXTVYGHYXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511671 | |
Record name | 5-Methoxy-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,3-benzoxazole | |
CAS RN |
132227-03-3 | |
Record name | 5-Methoxy-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.